molecular formula C8H7ClN2 B1382300 2-(3-Amino-4-chlorophenyl)acetonitrile CAS No. 1261580-99-7

2-(3-Amino-4-chlorophenyl)acetonitrile

Cat. No.: B1382300
CAS No.: 1261580-99-7
M. Wt: 166.61 g/mol
InChI Key: YISQCLKGVIADJI-UHFFFAOYSA-N
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Description

2-(3-Amino-4-chlorophenyl)acetonitrile is an organic compound with the molecular formula C8H7ClN2 It is a derivative of acetonitrile, where the nitrile group is attached to a phenyl ring substituted with an amino group at the 3-position and a chlorine atom at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-4-chlorophenyl)acetonitrile typically involves the reaction of 3-amino-4-chlorobenzaldehyde with a suitable nitrile source. One common method is the reaction of 3-amino-4-chlorobenzaldehyde with acetonitrile in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is isolated by crystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as copper(II) acetate can be employed to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

2-(3-Amino-4-chlorophenyl)acetonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Amino-4-chlorophenyl)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Amino-4-chlorophenyl)acetonitrile involves its interaction with specific molecular targets. The amino and chloro groups on the phenyl ring can form hydrogen bonds and other interactions with enzymes and receptors. The nitrile group can participate in nucleophilic addition reactions, leading to the formation of covalent bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Amino-4-chlorophenyl)acetonitrile is unique due to the presence of both amino and chloro groups on the phenyl ring, which allows for a wide range of chemical reactions and interactions. This makes it a versatile compound in organic synthesis and medicinal chemistry .

Biological Activity

2-(3-Amino-4-chlorophenyl)acetonitrile is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C9H9ClN2C_9H_9ClN_2, with a molecular weight of approximately 182.63 g/mol. The structure features an amino group and a cyano group attached to a chlorinated phenyl ring, which is essential for its biological activity.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting that the compound may disrupt bacterial cell wall synthesis or function as a metabolic inhibitor.

2. Anticancer Activity

Several studies have explored the anticancer potential of this compound. Notably, it has shown efficacy in inhibiting the proliferation of cancer cell lines, including those derived from breast and lung cancers. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.

Cell Line IC50 (µM) Mechanism of Action
MDA-MB-23115.5Apoptosis induction
A54912.3Cell cycle arrest

3. Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of this compound on non-cancerous cell lines. Results indicate that while it effectively targets cancer cells, it also presents some cytotoxicity towards normal cells, necessitating further investigation into its selectivity.

Case Study 1: Anticancer Effects

A study conducted by Tomoda et al. (1989) involved administering varying doses of this compound to Fischer 344 rats. The results indicated a dose-dependent increase in tumor incidence, particularly in squamous cell carcinoma in the forestomach, highlighting its potential as a carcinogen at high concentrations.

Case Study 2: Antimicrobial Efficacy

Another significant study explored the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MICs) of 8 µg/mL and 16 µg/mL, respectively, indicating strong antibacterial properties.

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Protein Synthesis: The compound may bind to ribosomal RNA, disrupting protein synthesis in bacteria.
  • Induction of Apoptosis: In cancer cells, it may activate caspases leading to programmed cell death.
  • Cell Cycle Disruption: By interfering with cyclin-dependent kinases, it can halt the cell cycle progression.

Properties

IUPAC Name

2-(3-amino-4-chlorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c9-7-2-1-6(3-4-10)5-8(7)11/h1-2,5H,3,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YISQCLKGVIADJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC#N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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